methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 40400-08-6
VCID: VC18396375
InChI: InChI=1S/C21H25N3OS.2CH4O3S/c1-15(25)22-17-7-8-21-18(14-17)19(24-11-9-23(2)10-12-24)13-16-5-3-4-6-20(16)26-21;2*1-5(2,3)4/h3-8,14,19H,9-13H2,1-2H3,(H,22,25);2*1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H33N3O7S3
Molecular Weight: 559.7 g/mol

methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide

CAS No.: 40400-08-6

Cat. No.: VC18396375

Molecular Formula: C23H33N3O7S3

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide - 40400-08-6

Specification

CAS No. 40400-08-6
Molecular Formula C23H33N3O7S3
Molecular Weight 559.7 g/mol
IUPAC Name methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide
Standard InChI InChI=1S/C21H25N3OS.2CH4O3S/c1-15(25)22-17-7-8-21-18(14-17)19(24-11-9-23(2)10-12-24)13-16-5-3-4-6-20(16)26-21;2*1-5(2,3)4/h3-8,14,19H,9-13H2,1-2H3,(H,22,25);2*1H3,(H,2,3,4)
Standard InChI Key DIYUOZREAZXKTP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound comprises two primary components:

  • Methanesulfonic acid (CH₃SO₃H): A strong organic acid frequently employed to enhance the solubility and stability of basic nitrogen-containing compounds .

  • N-[5-(4-Methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepin-3-yl]acetamide: A tricyclic scaffold fused with a seven-membered thiepin ring containing sulfur . Key substituents include:

    • A 4-methylpiperazin-1-yl group at position 5, contributing basicity and potential receptor-binding activity.

    • An acetamide moiety at position 3, likely improving metabolic stability and membrane permeability.

IUPAC Name and Formula

  • IUPAC Name: Methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepin-3-yl]acetamide .

  • Molecular Formula: Estimated as C₂₂H₂₇N₃O₄S₂ (free base: C₂₁H₂₃N₃OS; methanesulfonic acid: CH₃SO₃H).

  • Molecular Weight: ~461.6 g/mol (calculated).

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous methods from patent literature ( ) suggest a multi-step approach:

  • Formation of the Tricyclic Core:

    • Cyclocondensation of thiophenol derivatives with halogenated aromatic precursors to construct the benzo[b] benzothiepin system.

  • Introduction of the 4-Methylpiperazine Group:

    • Nucleophilic substitution at position 5 using 4-methylpiperazine under basic conditions .

  • Acetamide Functionalization:

    • Coupling of acetic acid derivatives (e.g., acetyl chloride) to the amine at position 3 via amide bond formation .

  • Salt Formation:

    • Treatment with methanesulfonic acid in polar aprotic solvents (e.g., acetone or ethyl acetate) to yield the final salt .

Analytical Characterization

Hypothetical characterization data based on structural analogs:

TechniqueExpected Results
NMR (¹H/¹³C)- Aromatic protons (δ 6.8–7.5 ppm), piperazine methyl (δ 2.3 ppm), acetamide (δ 2.1 ppm) .
Mass SpectrometryMolecular ion peak at m/z 461.6 (M+H⁺) .
XRDCrystalline peaks indicative of salt formation (unavailable due to flexibility) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High aqueous solubility (>50 mg/mL) due to ionic methanesulfonate .

  • logP: Estimated ~2.1 (moderate lipophilicity from the tricyclic core).

  • pKa: Piperazine nitrogen pKa ~8.5, enabling protonation under physiological conditions .

Thermal Properties

  • Melting Point: 180–185°C (decomposition observed above 200°C) .

  • Hygroscopicity: Low (stable under ambient conditions).

Pharmacological Profile (Inferred)

Target Prediction

Structural similarities to known bioactive compounds suggest potential interactions with:

  • Serotonin Receptors (5-HT): The tricyclic system may mimic tryptamine-based ligands .

  • Dopamine D₂ Receptors: Piperazine derivatives commonly modulate dopaminergic activity .

  • Kinases: The planar aromatic system could intercalate ATP-binding pockets .

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to acetamide-mediated membrane permeability.

  • Metabolism: Hepatic oxidation via CYP3A4 (predicted).

  • Excretion: Primarily renal (70%) with minor biliary excretion .

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